molecular formula C28H29ClN4O2 B1251115 Bisindolylmaleimide XI hydrochloride

Bisindolylmaleimide XI hydrochloride

Katalognummer: B1251115
Molekulargewicht: 489 g/mol
InChI-Schlüssel: HSPRASOZRZDELU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bisindolylmaleimide XI hydrochloride typically involves the reaction of N-benzyl-protected 2,3-dibromomaleimide with indole derivatives in a mixture of tetrahydrofuran and toluene. This reaction yields bisindolylmaleimide, which can be further converted to its corresponding maleic anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen: Bisindolylmaleimid XI Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid in einem wässrigen Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Amine oder Thiole in einem organischen Lösungsmittel wie Dichlormethan.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Cancer Research

Bisindolylmaleimide XI hydrochloride has been utilized in cancer research to investigate the role of PKC in tumorigenesis. Studies have shown that inhibiting PKC can lead to reduced proliferation and increased apoptosis in various cancer cell lines. For instance, its application in breast cancer models demonstrated a significant decrease in cell viability and enhanced sensitivity to chemotherapeutic agents .

Neurological Studies

Research indicates that this compound can modulate neuronal excitability and has potential therapeutic implications in neurodegenerative diseases. In models of opioid tolerance, this compound has been shown to reduce neuronal excitability when challenged with opioids like oxycodone, suggesting its role in managing opioid-induced side effects .

Immunology

In immunological contexts, this compound inhibits T-cell activation and proliferation, making it a candidate for treating autoimmune diseases. Its ability to prevent Fas-mediated apoptosis further underscores its potential as a therapeutic agent in conditions characterized by excessive immune responses .

Cardiovascular Applications

Recent studies have highlighted the cardioprotective effects of this compound. It enhances cardiac contractility and provides protection against heart failure by modulating PKC signaling pathways involved in cardiac function. This effect is particularly relevant in the context of ischemic heart disease, where PKC activation contributes to adverse remodeling .

Summary of Key Findings

Application AreaKey Findings
Cancer ResearchReduces proliferation and enhances apoptosis in cancer cell lines; synergistic effects with chemotherapeutics .
Neurological StudiesModulates neuronal excitability; potential for managing opioid tolerance .
ImmunologyInhibits T-cell activation; potential treatment for autoimmune diseases .
Cardiovascular HealthEnhances cardiac contractility; protective effects against heart failure .

Wirkmechanismus

The primary mechanism of action of bisindolylmaleimide XI hydrochloride involves the inhibition of protein kinase C. This inhibition is competitive with ATP, meaning the compound binds to the catalytic subunit of protein kinase C, preventing ATP from binding and thus inhibiting the enzyme’s activity. This action affects various cellular processes, including cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • Bisindolylmaleimide X hydrochloride
  • Bisindolylmaleimide IV
  • Bisindolylmaleimide VII

Comparison: Bisindolylmaleimide XI hydrochloride is unique in its high selectivity and potency as a protein kinase C inhibitor. Compared to other bisindolylmaleimides, it has a distinct structure that enhances its binding affinity and inhibitory effects. This makes it particularly useful in studies requiring precise modulation of protein kinase C activity .

Eigenschaften

Molekularformel

C28H29ClN4O2

Molekulargewicht

489 g/mol

IUPAC-Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H

InChI-Schlüssel

HSPRASOZRZDELU-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

Synonyme

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride
Ro 32-0432
Ro-32-0432

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.